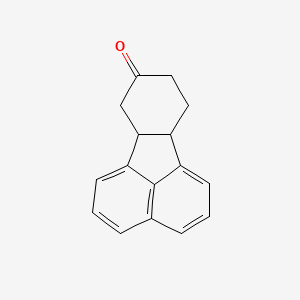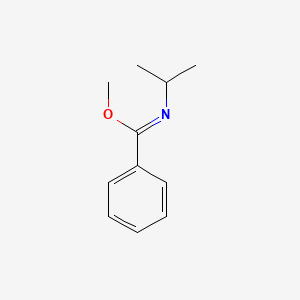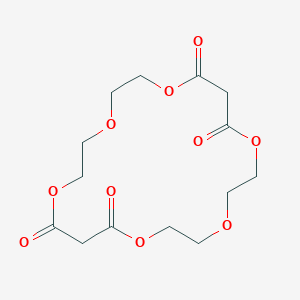
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone is a macrocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The specific structure of this compound allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and other applications .
Métodos De Preparación
The synthesis of 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone typically involves the cyclization of linear precursors under specific reaction conditions. One common method is the reaction of ethylene glycol derivatives with malonyl chloride in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride. The reaction is conducted in a solvent like dichloromethane, with alkaline carbonates as bases, at room temperature for 24-48 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ether groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to encapsulate metal ions could be leveraged for targeted delivery of therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone exerts its effects is primarily through its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial in applications such as catalysis, where the compound can enhance the reactivity and selectivity of metal catalysts .
Comparación Con Compuestos Similares
1,4,7,11,14,17-Hexaoxacycloicosane-8,10,18,20-tetrone can be compared with other crown ethers and macrocyclic compounds:
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but with different ring sizes and properties.
1,4,7,10,13,16-Hexaoxacycloicosane-17,20-dione: Another macrocyclic compound with distinct functional groups and reactivity.
1,4,7,11,14,17-Hexathiacycloeicosane: Contains sulfur atoms instead of oxygen, leading to different complexation properties and applications.
The uniqueness of this compound lies in its specific ring size and the presence of multiple ether groups, which provide it with distinct complexation abilities and reactivity compared to other similar compounds.
Propiedades
Número CAS |
79644-44-3 |
|---|---|
Fórmula molecular |
C14H20O10 |
Peso molecular |
348.30 g/mol |
Nombre IUPAC |
1,4,7,11,14,17-hexaoxacycloicosane-8,10,18,20-tetrone |
InChI |
InChI=1S/C14H20O10/c15-11-9-12(16)23-7-3-20-4-8-24-14(18)10-13(17)22-6-2-19-1-5-21-11/h1-10H2 |
Clave InChI |
ALMPPBOOHKKKQC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)CC(=O)OCCOCCOC(=O)CC(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
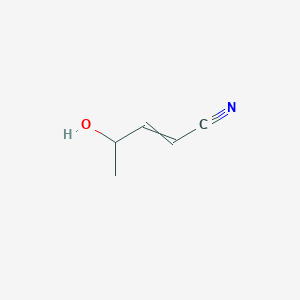

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
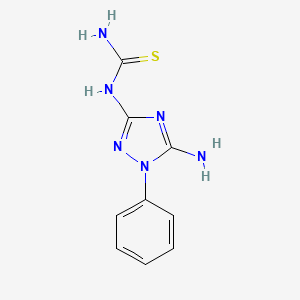
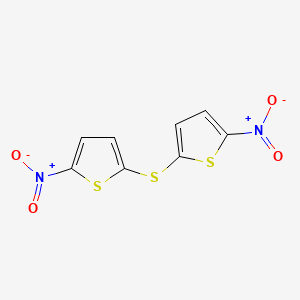
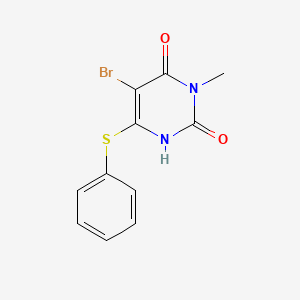

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
